molecular formula C20H29NO7 B1599320 Rosmarinine 2-acetate CAS No. 137760-53-3

Rosmarinine 2-acetate

Cat. No. B1599320
M. Wt: 395.4 g/mol
InChI Key: FUOIHFZKSQBMKK-XRKWPLKMSA-N
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Description

Rosmarinine 2-acetate is a derivative of Rosmarinic acid (RA), a bioactive phenolic compound commonly found in plants of Lamiaceae and Boraginaceae families . It is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of RA involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid contributing two phenolic rings to the structure of RA .

Scientific Research Applications

Cognitive Disorders and Alzheimer’s Disease

Rosmarinic acid, a major component in Rosmarinus officinalis L., exhibits significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease and cognitive disorders. It has been demonstrated that ethyl acetate extract of Rosmarinus officinalis L., containing rosmarinic acid, can effectively inhibit AChE, comparable to the standard inhibitor galanthamine. This suggests potential for managing cognitive decline disorders like Alzheimer’s disease (Kamli et al., 2022).

Enzyme Inhibition

Rosmarinic acid has been observed to inhibit several metabolic enzymes, including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. This broad spectrum of enzyme inhibition indicates its potential application in various therapeutic areas (Gülçin et al., 2016).

Post-Traumatic Stress Disorder (PTSD)

Studies have shown that rosmarinic acid can ameliorate PTSD-like symptoms in rat models. It promotes cell proliferation in the hippocampus, suggesting its potential therapeutic use in treating PTSD. The ERK1/2 signaling cascade is identified as critical in the efficacy of rosmarinic acid in these conditions (Nie et al., 2014).

Cardiac Health

Rosmarinic acid exhibits cardioprotective effects against myocardial infarction-induced cardiac fibrosis. It operates through the AT1R/p38 MAPK pathway signaling and modulation of the ACE2/ACE ratio, suggesting its potential for treating cardiac dysfunction and fibrosis following myocardial infarction (Liu et al., 2016).

Pain and Inflammation

Research indicates that rosmarinic acid has significant antinociceptive (pain-relieving) and anti-inflammatory effects. These properties were evident in various models, including those involving acute and chronic inflammation. Such effects make it a candidate for treating pain and inflammatory disorders (Boonyarikpunchai et al., 2014).

Allergic Reactions

Rosmarinic acid has been found effective in decreasing symptoms of seasonal allergic rhinoconjunctivitis (SAR). It reduces neutrophils and eosinophils in nasal lavage fluid, indicating its potential as an intervention for allergic reactions (Osakabe et al., 2004).

Antioxidant Activity

Studies have shown that rosmarinic acid possesses strong antioxidant properties. This activity is significant in various biological systems, suggesting its potential use as a natural antioxidant (Hong et al., 2011).

Diabetes Management

Rosmarinic acid has been observed to ameliorate hyperglycemia and enhance insulinsensitivity in diabetic rat models. It modulates the expression of key proteins like PEPCK and GLUT4, providing a potential avenue for diabetes treatment (Runtuwene et al., 2016).

Cancer Treatment

Rosmarinic acid has shown potential in cancer treatment. It induced cell cycle arrest and apoptosis in prostate cancer cell lines, modulating the expression of HDAC2. This suggests its applicability in developing anti-cancer therapies (Jang et al., 2018).

Hypertension Management

Ethyl rosmarinate, derived from rosmarinic acid, has shown effectiveness in improving vascular function in hypertensive rats. It significantly attenuated systolic blood pressure and enhanced vascular sensitivity, presenting as a potential treatment for hypertension (Pantan et al., 2019).

Metabolic Disorders in Estrogen-Deficient Rats

Rosmarinic acid has been effective in managing parameters of glucose and lipid metabolism in estrogen-deficient rats. This indicates its usefulness in preventing metabolic disorders associated with estrogen deficiency (Zych et al., 2019).

Antidepressant Effects

Rosmarinic acid, along with other compounds, has shown antidepressant activity in various experimental models. This supports the potential use of rosmarinic acid in developing new treatments for depression (Akkol et al., 2019).

Drug Delivery Systems

Rosmarinic acid-loaded nanofibers have been developed for drug delivery applications, demonstrating sustained release and bioactivity. This highlights its potential in pharmaceutical applications, particularly for anti-inflammatory and antioxidant purposes (Vatankhah, 2018).

Dermatological Applications

Rosmarinic acid has shown effectiveness in treating atopic dermatitis (AD). Its anti-inflammatory and immunomodulatory activities were evident in clinical trials, suggesting its clinical use for AD treatment (Lee et al., 2008).

properties

IUPAC Name

[(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecan-12-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO7/c1-5-13-8-11(2)20(4,25)19(24)26-10-14-16(27-12(3)22)9-21-7-6-15(17(14)21)28-18(13)23/h5,11,14-17,25H,6-10H2,1-4H3/b13-5-/t11-,14+,15-,16-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOIHFZKSQBMKK-XRKWPLKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)OC(=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosmarinine 2-acetate

CAS RN

137760-53-3
Record name Rosmarinine 2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137760533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CG Logie, MR Grue, JR Liddell - Phytochemistry, 1994 - Elsevier
REVIEW ARTICLE NO. 93 PROTON NMR SPECTROSCOPY OF PYRROLIZIDINE ALKALOIDS Page 1 Pergamon 0031-9422(94)E0217-G Phyfochcmistry, Vol. 37. No 1, pp. 43-109, …
Number of citations: 103 www.sciencedirect.com
JR Liddell, CG Logie, AN Mphephu - Plant-associated Toxins …, 1994 - CAB International
Number of citations: 0

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